(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene
Overview
Description
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene is a chiral ferrocene derivative that features two diphenylphosphino groups and an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of a ferrocene derivative with suitable functional groups.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced through a series of substitution reactions, often using reagents such as chlorodiphenylphosphine.
Aminoethyl Substitution: The aminoethyl group is introduced via nucleophilic substitution reactions, typically using amines and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The diphenylphosphino and aminoethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core yields ferrocenium ions, while substitution reactions can introduce a wide range of functional groups onto the molecule.
Scientific Research Applications
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene has a wide range of scientific research applications, including:
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and magnetic properties.
Biological Studies: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Industrial Applications: It is used in the synthesis of complex organic molecules and in the development of new industrial processes.
Mechanism of Action
The mechanism by which (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene exerts its effects involves its interaction with various molecular targets. The diphenylphosphino groups can coordinate with metal centers, facilitating catalytic processes. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A related compound with two diphenylphosphino groups but lacking the aminoethyl substituent.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with similar phosphino groups but a different backbone structure.
Triphenylphosphine: A common phosphine ligand used in various catalytic processes.
Uniqueness
The uniqueness of (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene lies in its chiral ferrocene backbone and the presence of both diphenylphosphino and aminoethyl groups. This combination of features provides it with distinct electronic and steric properties, making it highly effective in specific catalytic and material science applications.
Properties
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSBYDSIIBHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35FeNP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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